chemical structure and properties of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
chemical structure and properties of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
An In-depth Technical Guide to 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Structure, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: The coumarin scaffold, a benzopyrone framework, is a cornerstone in medicinal chemistry and materials science.[1] Found in numerous natural products, its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The specific analogue, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, combines the privileged coumarin core with functional groups—a 7-hydroxyl and a 3-acetamide—that are known to be critical for modulating biological activity and pharmacokinetic profiles. The acetamide moiety, in particular, may offer enhanced stability and unique hydrogen bonding capabilities compared to ester or acid precursors.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, intended for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any compound is a thorough understanding of its structure and inherent chemical properties. These characteristics dictate its behavior in both chemical and biological systems.
Chemical Identity
The molecule consists of a 4-methyl-7-hydroxycoumarin core with an acetamide group attached to the C3 position. This substitution pattern is crucial for its distinct chemical personality.
| Property | Value | Source |
| IUPAC Name | 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide | - |
| Molecular Formula | C₁₂H₁₁NO₄ | [6] |
| Molecular Weight | 233.22 g/mol | Calculated |
| CAS Number | Not directly available; Precursor acid is 5852-10-8 | [7] |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C21)O)C)CC(=O)N | - |
| Precursor Acid | 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | [7] |
Predicted Physicochemical Data
While experimental data for this specific molecule is sparse, computational models provide valuable estimations. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH) suggests moderate aqueous solubility and the potential for strong interactions with biological targets.
| Parameter | Predicted Value | Note |
| XLogP3 | 0.9 | Prediction for the precursor acid, suggesting moderate lipophilicity.[7] |
| Hydrogen Bond Donors | 3 | (one -OH, one -NH₂) |
| Hydrogen Bond Acceptors | 4 | (two C=O, one -OH, one -NH₂) |
| Polar Surface Area | 83.8 Ų | Prediction for the precursor acid.[7] |
Spectral Characterization Profile
The structural features of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide give rise to a predictable spectral fingerprint. The following data are extrapolated from the precursor acid and closely related analogues.[5][6][7]
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¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.5 ppm (s, 1H): Phenolic -OH proton.
-
δ ~7.6 ppm (d, 1H): Aromatic proton at C5.
-
δ ~7.5, 7.0 ppm (br s, 2H): Amide -NH₂ protons.
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δ ~6.8 ppm (dd, 1H): Aromatic proton at C6.
-
δ ~6.7 ppm (d, 1H): Aromatic proton at C8.
-
δ ~3.4 ppm (s, 2H): Methylene protons of the acetamide side chain (-CH₂-CONH₂).
-
δ ~2.4 ppm (s, 3H): Methyl protons at C4 (-CH₃).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~171 ppm: Amide carbonyl carbon (-C =O).
-
δ ~161 ppm: Lactone carbonyl carbon (C2).
-
δ ~160 ppm: Phenolic carbon (C7).
-
δ ~154-155 ppm: Aromatic quaternary carbons (C4, C9).
-
δ ~126 ppm: Aromatic methine carbon (C5).
-
δ ~113-114 ppm: Aromatic methine (C6) and quaternary (C10) carbons.
-
δ ~112 ppm: Vinylic carbon (C3).
-
δ ~102 ppm: Aromatic methine carbon (C8).
-
δ ~35 ppm: Methylene carbon (-C H₂-CONH₂).
-
δ ~18 ppm: Methyl carbon (-C H₃).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3400-3200 cm⁻¹: Broad O-H and N-H stretching.
-
~1700-1720 cm⁻¹: Strong C=O stretching (lactone).
-
~1660-1680 cm⁻¹: Strong C=O stretching (amide I band).
-
~1610, 1580 cm⁻¹: C=C stretching of the aromatic and pyrone rings.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: m/z 234.07
-
[M+Na]⁺: m/z 256.05
-
Synthesis and Characterization Workflow
A robust and reproducible synthetic strategy is paramount. The synthesis of this target molecule is logically approached via a multi-step process, beginning with the construction of the coumarin core, followed by functionalization and final amidation.
Diagram: Proposed Synthetic Pathway
Caption: A three-step synthetic route to the target compound.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Core)
Principle: The Pechmann condensation is a classic and efficient acid-catalyzed reaction between a phenol and a β-ketoester to form a coumarin.[2][5] Using resorcinol and ethyl acetoacetate yields the desired 7-hydroxy-4-methylcoumarin scaffold.
-
Materials: Resorcinol (1.0 eq), Ethyl acetoacetate (1.05 eq), Concentrated Sulfuric Acid (H₂SO₄, catalytic), Ethanol.
-
Procedure:
-
Combine resorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq) in a round-bottom flask.
-
Slowly add concentrated H₂SO₄ (e.g., 2-3 drops) with stirring. An exothermic reaction will occur.
-
Once the initial reaction subsides, heat the mixture to 80-100°C for 30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice. A solid precipitate will form.
-
Filter the crude product, wash thoroughly with cold water to remove acid, and dry.
-
Recrystallize the solid from hot ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white solid.[2]
-
Protocol 2: Synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (Precursor)
Principle: While various methods exist for C3 substitution, a common route involves synthesizing the precursor acid from its corresponding ester, which can be formed via refluxing the parent acid in methanol with a few drops of sulfuric acid.[4] The synthesis of the parent acid itself is a more specialized procedure. For this guide, we will focus on the subsequent, well-established amidation step.
Protocol 3: Synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide (Target)
Principle: The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A highly effective method involves converting the acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack by ammonia.[8]
-
Materials: 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (1.0 eq), Thionyl chloride (SOCl₂, ~2.0 eq), Dry Benzene or Toluene, Concentrated Ammonium Hydroxide (NH₄OH).
-
Procedure:
-
Suspend the precursor acid (1.0 eq) in dry benzene or toluene in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (2.0 eq) dropwise.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases. The reaction progress can be monitored by TLC.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
Carefully and slowly add the crude acid chloride to a flask containing ice-cold concentrated ammonium hydroxide with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the target acetamide.
-
Diagram: Characterization and Purification Workflow
Caption: A standard workflow for product purification and validation.
Potential Biological Activities and Research Applications
The true value of a novel compound lies in its potential utility. Based on the extensive literature on coumarin derivatives, 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a promising candidate for screening in several therapeutic areas.
Anticancer and Cytotoxic Potential
Coumarins are well-documented as potential anticancer agents.[3][9] The mechanism often involves inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes like DNA polymerase.[3] The 7-hydroxyl group is a frequent site for derivatization to improve activity, and the presence of an acetamide can influence cell permeability and target binding.
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the target acetamide in DMSO.
-
Create a series of dilutions to treat cells with final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the treated cells for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Antimicrobial Activity
Many coumarin-acetamide hybrids have demonstrated significant antibacterial and antifungal properties.[5] The mechanism can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Screening this compound against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) would be a logical next step.
Conclusion
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its structure is amenable to established synthetic routes, and its functional groups suggest a strong potential for biological activity. The protocols and data outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation. Further investigation into its properties is warranted and could lead to the development of novel therapeutic agents.
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